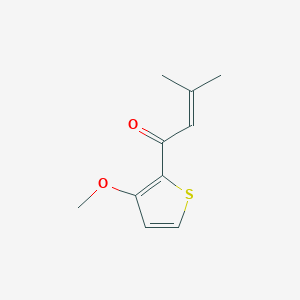
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQD is a quinazoline derivative that has been synthesized through a multistep process.
作用機序
The mechanism of action of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been found to inhibit the activity of protein kinases, which are involved in cell signaling and growth. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has also been found to reduce inflammation and oxidative stress in cells. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine research. One area of interest is the development of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine and its potential applications in various fields.
In conclusion, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine in various fields.
合成法
The synthesis of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine involves a multistep process that begins with the condensation of 2-aminopyridine and 4-chloroquinazoline. The resulting intermediate is then treated with dimethylamine to produce N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine. The purity of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine can be improved through recrystallization and column chromatography.
科学的研究の応用
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has also been investigated for its anti-inflammatory and antioxidant properties. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-23(2)12-6-11-20-18-15-8-3-4-9-16(15)21-17(22-18)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENGZSEXRSPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
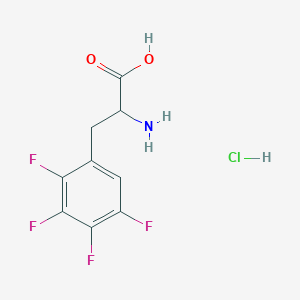
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
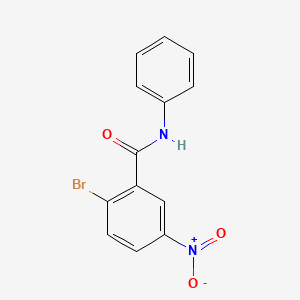
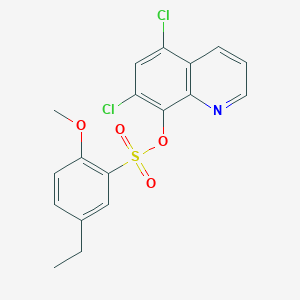
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
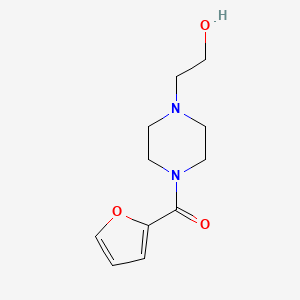

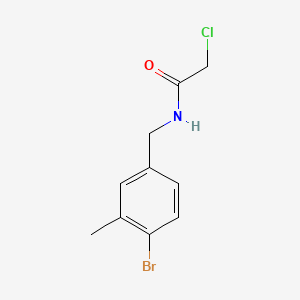
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
